molecular formula C21H26ClN3O3 B244607 N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide

Cat. No. B244607
M. Wt: 403.9 g/mol
InChI Key: XGLYFOMTVZGFIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide, also known as CEP-1347, is a small molecule that has been extensively studied for its potential therapeutic effects in various diseases. This compound was first synthesized in the 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide is not fully understood, but it is thought to work by inhibiting the activity of the c-Jun N-terminal kinase (JNK) pathway. This pathway is involved in the regulation of cell death and survival, and its dysregulation has been implicated in various diseases.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has been shown to have various biochemical and physiological effects, including the inhibition of JNK activity, the promotion of neuronal survival, and the reduction of inflammation. It has also been shown to have antioxidant properties and to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has several advantages for use in lab experiments, including its ability to promote neuronal survival and its neuroprotective effects. However, there are also some limitations to its use, including its relatively low potency and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide. These include further studies of its mechanism of action, its potential therapeutic effects in other diseases, and the development of more potent and soluble analogs of the compound. Additionally, there may be potential applications for N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide in the field of regenerative medicine, as it has been shown to promote neuronal survival and may have other beneficial effects on cell growth and differentiation.

Synthesis Methods

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-chloro-4-(4-ethylpiperazin-1-yl)aniline to form the desired product, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide.

Scientific Research Applications

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has been studied extensively for its potential therapeutic effects in various diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. It has been shown to have neuroprotective effects and to promote neuronal survival in animal models of these diseases.

properties

Molecular Formula

C21H26ClN3O3

Molecular Weight

403.9 g/mol

IUPAC Name

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C21H26ClN3O3/c1-4-24-7-9-25(10-8-24)20-6-5-16(13-19(20)22)23-21(26)15-11-17(27-2)14-18(12-15)28-3/h5-6,11-14H,4,7-10H2,1-3H3,(H,23,26)

InChI Key

XGLYFOMTVZGFIW-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)Cl

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)Cl

Origin of Product

United States

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